molecular formula C19H23F2N5O B12264142 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine

Cat. No.: B12264142
M. Wt: 375.4 g/mol
InChI Key: ZLQPBSGVJLJJNO-UHFFFAOYSA-N
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Description

4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine is a complex organic compound that features a morpholine ring, a piperazine ring, and a pyridazine ring, each substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine typically involves multiple steps, including the formation of the piperazine and pyridazine rings, followed by their functionalization and coupling. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes or as a ligand in biochemical assays.

    Medicine: The compound has potential as a pharmaceutical agent, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperazine and pyridazine derivatives, such as:

Uniqueness

What sets 4-(6-{4-[(3,5-Difluorophenyl)methyl]piperazin-1-yl}pyridazin-3-yl)morpholine apart is its unique combination of functional groups and ring systems, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H23F2N5O

Molecular Weight

375.4 g/mol

IUPAC Name

4-[6-[4-[(3,5-difluorophenyl)methyl]piperazin-1-yl]pyridazin-3-yl]morpholine

InChI

InChI=1S/C19H23F2N5O/c20-16-11-15(12-17(21)13-16)14-24-3-5-25(6-4-24)18-1-2-19(23-22-18)26-7-9-27-10-8-26/h1-2,11-13H,3-10,14H2

InChI Key

ZLQPBSGVJLJJNO-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC(=CC(=C2)F)F)C3=NN=C(C=C3)N4CCOCC4

Origin of Product

United States

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